molecular formula C16H19NO2 B5689260 3-(1-azepanylmethyl)-4H-chromen-4-one

3-(1-azepanylmethyl)-4H-chromen-4-one

Cat. No. B5689260
M. Wt: 257.33 g/mol
InChI Key: XUFRTOBMPKIVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylmethyl)-4H-chromen-4-one, also known as azepanone, is a chemical compound that belongs to the class of coumarin derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its interesting pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(1-azepanylmethyl)-4H-chromen-4-one is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It may also modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Azepanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It may also reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-(1-azepanylmethyl)-4H-chromen-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Azepanone has several advantages as a research tool. It is relatively easy to synthesize and has been found to be non-toxic to normal cells. However, there are also some limitations to its use. It is not very soluble in water, which may limit its bioavailability. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-(1-azepanylmethyl)-4H-chromen-4-one. One potential area of research is its use as a therapeutic agent for the treatment of cancer and inflammation. It may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In addition, more studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its pharmacological properties.

Synthesis Methods

Azepanone can be synthesized by the reaction of 3-formylchromone and 1-aminooctane in the presence of acetic acid and sodium acetate. The reaction yields 3-(1-azepanylmethyl)-4H-chromen-4-one as a pale yellow solid with a melting point of 106-108°C.

Scientific Research Applications

Azepanone has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo.

properties

IUPAC Name

3-(azepan-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16-13(11-17-9-5-1-2-6-10-17)12-19-15-8-4-3-7-14(15)16/h3-4,7-8,12H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFRTOBMPKIVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-ylmethyl)chromen-4-one

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